![molecular formula C12H13NO B14348696 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one CAS No. 96850-75-8](/img/structure/B14348696.png)
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methylidene group and a 4-methylphenylmethyl group attached to the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the corresponding amide This amide is then subjected to cyclization under basic conditions to yield the azetidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the methylidene or phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-(3-methylphenyl)azetidin-2-one
- 1-(4-Methylphenyl)-3-methylideneazetidin-2-one
Uniqueness
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is unique due to its specific structural features, such as the presence of both a methylidene group and a 4-methylphenylmethyl group
Propiedades
Número CAS |
96850-75-8 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)8-13-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
Clave InChI |
VXFGJGNKJNRKFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CC(=C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


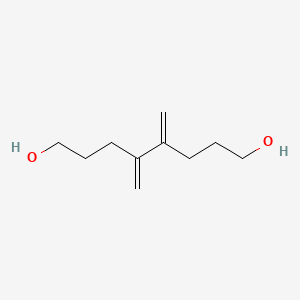
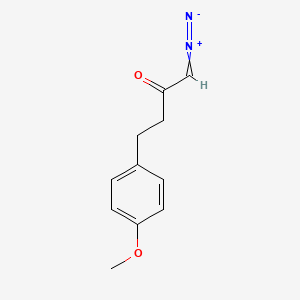
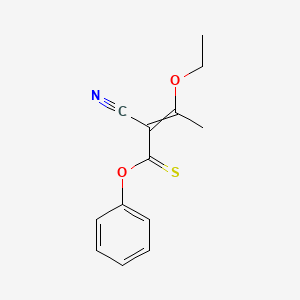
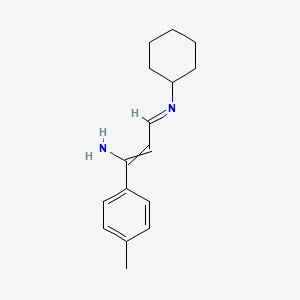
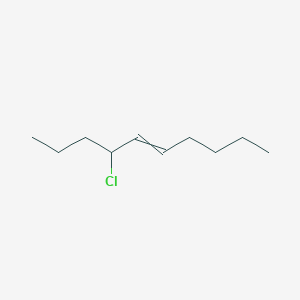
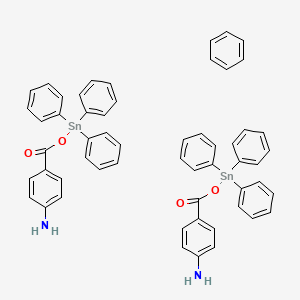

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
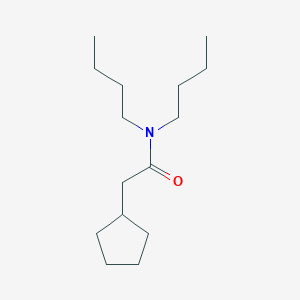
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

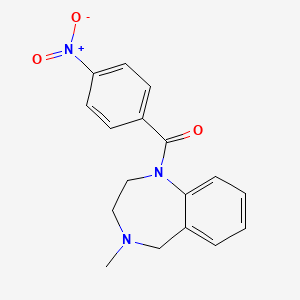
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
